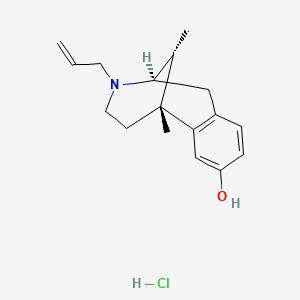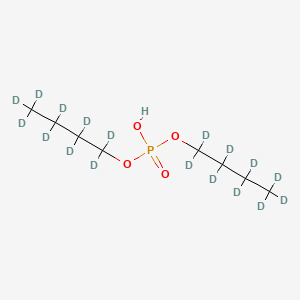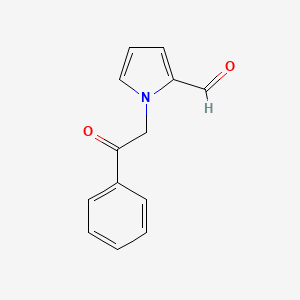
Alazocine hydrochloride, (+/-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alazocine hydrochloride, (+/-)-, also known as N-allylnormetazocine, is a synthetic opioid analgesic belonging to the benzomorphan family. It was developed as a potent analgesic, psychotomimetic, and opioid antagonist. This compound is notable for its dual activity as an opioid receptor ligand and a sigma receptor agonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alazocine hydrochloride, (+/-)-, involves several steps, starting from the appropriate benzomorphan precursor. The key steps include:
Alkylation: Introduction of the allyl group to the nitrogen atom.
Cyclization: Formation of the benzomorphan ring structure.
Hydroxylation: Introduction of the hydroxyl group at the appropriate position on the benzomorphan ring.
Industrial Production Methods
Industrial production of Alazocine hydrochloride, (+/-)-, typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
Alazocine hydrochloride, (+/-)-, undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone.
Reduction: Reduction of the ketone back to the hydroxyl group.
Substitution: Replacement of the allyl group with other alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Alkyl halides and strong bases like sodium hydride are employed.
Major Products
The major products formed from these reactions include various substituted benzomorphan derivatives, each with distinct pharmacological properties .
Scientific Research Applications
Alazocine hydrochloride, (+/-)-, has been widely used in scientific research due to its unique pharmacological profile. Some key applications include:
Chemistry: Studying the structure-activity relationship of benzomorphan derivatives.
Biology: Investigating the role of sigma receptors in cellular processes.
Medicine: Exploring its potential as an analgesic and psychotomimetic agent.
Industry: Developing new synthetic routes for opioid receptor ligands.
Mechanism of Action
Alazocine hydrochloride, (+/-)-, exerts its effects through multiple pathways:
Opioid Receptors: It acts as a partial agonist at the kappa-opioid receptor and an antagonist at the mu-opioid receptor.
Sigma Receptors: It is a high-affinity agonist at the sigma-1 receptor, which is involved in modulating neurotransmitter release and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
Metazocine: Another benzomorphan derivative with similar analgesic properties.
Pentazocine: A benzomorphan with mixed agonist-antagonist activity at opioid receptors.
Cyclazocine: Known for its psychotomimetic effects and opioid receptor activity.
Uniqueness
Alazocine hydrochloride, (+/-)-, is unique due to its dual activity at both opioid and sigma receptors, making it a valuable tool in research for understanding the complex interactions between these receptor systems .
Properties
CAS No. |
74957-58-7 |
|---|---|
Molecular Formula |
C17H24ClNO |
Molecular Weight |
293.8 g/mol |
IUPAC Name |
(1R,9R,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |
InChI |
InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12-,16+,17+;/m0./s1 |
InChI Key |
ZTGMHFIGNYXMJV-YGCKJKTASA-N |
Isomeric SMILES |
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C)C)C=C(C=C3)O.Cl |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12052127.png)



![N-[(E)-(4-chlorophenyl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12052138.png)

![1-[3-(Difluoromethoxy)benzoyl]piperazine](/img/structure/B12052147.png)

![3-Methyl-1-{[4-(propan-2-yl)phenyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12052162.png)
![3-[(4-tert-butylphenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12052184.png)

![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12052198.png)


